2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

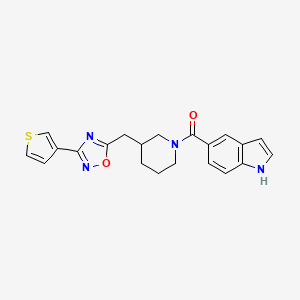

Übersicht

Beschreibung

“2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride” is a chemical compound with the CAS Number: 2375274-09-0 . It has a molecular weight of 207.7 and is in the form of a powder . The compound is stored at room temperature .

Molecular Structure Analysis

The carboxyl group in carboxylic acids, such as “this compound”, consists of a carbonyl and a hydroxyl group attached to the same carbon . The carbon and oxygen in the carbonyl are both sp2 hybridized, giving the carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, allowing one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, carboxylic acids in general can undergo a variety of reactions . They can act as Bronsted acids, capable of donating a proton . They can also react with bases, such as sodium hydroxide, to form a salt and water .Physical And Chemical Properties Analysis

The compound is a powder and is stored at room temperature . It has a molecular weight of 207.7 . More specific physical and chemical properties are not available in the current resources.Wissenschaftliche Forschungsanwendungen

Understanding Biocatalyst Inhibition

Carboxylic acids, including related structures, are known for their inhibitory effects on microbes like Escherichia coli and Saccharomyces cerevisiae, which are engineered for fermentative production of biorenewable chemicals. Research highlights the impact of carboxylic acids on microbial internal pH and membrane integrity, indicating the necessity for metabolic engineering strategies to enhance microbial robustness against such inhibitors (Jarboe et al., 2013).

Organic Acid Vapours and Metal Corrosion

Studies have explored how carboxylic acid vapors, including low molecular weight acids like acetic, formic, and butyric acids, affect the corrosion of metals such as copper. This research provides critical insights into the preservation and longevity of materials in various industrial applications (Bastidas & La Iglesia, 2007).

Reactive Extraction Using Organic Solvents

The efficiency of using organic compounds and supercritical fluids for the separation of carboxylic acids from aqueous solutions has been reviewed, showcasing the advantages of such methods in terms of yield, simplicity, and environmental impact. Supercritical CO2, in particular, is highlighted for its non-toxic and recoverable characteristics (Djas & Henczka, 2018).

Antioxidant and Antimicrobial Activities

Research on natural carboxylic acids from plants reveals their significant antioxidant and antimicrobial properties. The structure-activity relationships of these compounds, such as benzoic, cinnamic, and caffeic acids, underline the potential of carboxylic acids in developing new therapeutic agents (Godlewska-Żyłkiewicz et al., 2020).

Lactic Acid in Green Chemistry

Lactic acid, a hydroxycarboxylic acid derived from biomass, serves as a precursor for numerous chemicals in green chemistry, illustrating the versatility of carboxylic acids in sustainable chemical synthesis. This underscores the role of carboxylic acids in biotechnological routes for producing biodegradable polymers and other green chemicals (Gao, Ma, & Xu, 2011).

Organic Acids in Acidizing Operations

Organic acids, including formic, acetic, citric, and lactic acids, offer alternatives to conventional acidizing agents in oil and gas operations due to their lower corrosiveness and environmental impact. Their application in enhancing oil recovery and treating formation damage demonstrates the industrial significance of carboxylic acids (Alhamad et al., 2020).

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . It has been associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .

Zukünftige Richtungen

While specific future directions for “2-Prop-2-enylpiperidine-2-carboxylic acid;hydrochloride” are not available, research on piperidine derivatives is ongoing . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Eigenschaften

IUPAC Name |

2-prop-2-enylpiperidine-2-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2.ClH/c1-2-5-9(8(11)12)6-3-4-7-10-9;/h2,10H,1,3-7H2,(H,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUDIDTLXHQBKAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCCN1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2802557.png)

![N-([1,1'-biphenyl]-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2802558.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methoxybenzamide](/img/structure/B2802561.png)

![2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B2802562.png)

![2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(3-nitrophenyl)acetamide](/img/no-structure.png)

![[(1E,3E,5E,7E)-4,5,8-tris(hydroxymethyl)cycloocta-1,3,5,7-tetraen-1-yl]methanol](/img/structure/B2802571.png)

![2-[3-(2-Fluoro-4-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2802577.png)